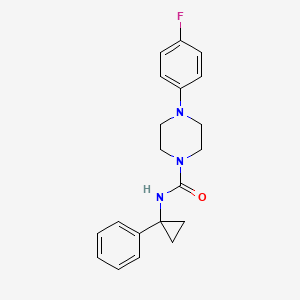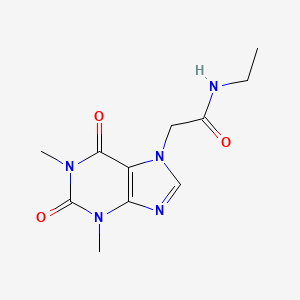![molecular formula C17H22N4O4S B5681247 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5681247.png)
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Wissenschaftliche Forschungsanwendungen
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has been extensively studied for its potential use in scientific research. Its ability to selectively inhibit PARP makes it a valuable tool for studying the role of PARP in DNA repair, cell survival, and apoptosis. 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has been used in a wide range of research areas, including cancer biology, neurodegenerative diseases, and inflammation.
Wirkmechanismus
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide works by binding to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage. This DNA damage can trigger cell death through apoptosis or necrosis, depending on the level of damage and the cellular context. 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has been shown to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and physiological effects:
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the cellular context and the level of PARP inhibition. In cancer cells, 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide can induce cell death through apoptosis or necrosis, leading to tumor regression. In neurons, 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide can protect against oxidative stress and DNA damage, preventing neurodegeneration. In inflammatory cells, 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide can reduce the production of inflammatory cytokines, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective PARP inhibitor, with minimal off-target effects. It has been extensively studied and optimized for high purity and high yields. However, there are also some limitations to its use. 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide can be toxic to cells at high concentrations, and its effects can vary depending on the cellular context. It is important to carefully titrate the dose of 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide and to validate its effects in each experimental system.
Zukünftige Richtungen
There are several future directions for research on 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide. One area of interest is the development of more selective PARP inhibitors, which can target specific PARP isoforms or domains. Another area of interest is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, there is ongoing research on the role of PARP in DNA repair and genome stability, which could lead to new insights into the mechanisms of cancer and other diseases.
Synthesemethoden
The synthesis of 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 3-(1H-pyrazol-1-yl)propylamine with 4-fluorobenzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with morpholine-4-carbonyl chloride to produce the final product, 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yields of 3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide, making it a useful tool for scientific research.
Eigenschaften
IUPAC Name |
3-(morpholine-4-carbonyl)-N-(3-pyrazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c22-17(20-10-12-25-13-11-20)15-4-1-5-16(14-15)26(23,24)19-7-3-9-21-8-2-6-18-21/h1-2,4-6,8,14,19H,3,7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASSLDQNEDOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)propyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[((3R*,4R*)-4-(hydroxymethyl)-1-{[4-(methylthio)phenyl]acetyl}pyrrolidin-3-yl)methyl]piperidin-4-ol](/img/structure/B5681168.png)




![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5681201.png)


![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5681212.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![7-isopropyl-5-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5681236.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)

![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5681264.png)